N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(13-6-4-7-13)17-12-15-10-5-11-18(15)14-8-2-1-3-9-14/h1-3,8-9,13,15H,4-7,10-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKPERWCTFPXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2CCCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides or phenylboronic acids in the presence of catalysts.
Formation of the Cyclobutanecarboxamide Moiety: This step involves the reaction of cyclobutanecarboxylic acid or its derivatives with the pyrrolidine intermediate, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidine rings.
Scientific Research Applications
Neurological Disorders
Research indicates that N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide may act as a selective agonist for serotonin receptors, particularly the 5-HT1A receptor. This receptor is implicated in various neurological conditions, including anxiety and depression. A study demonstrated that certain derivatives of this compound exhibited potent agonistic activity at the 5-HT1A receptor, suggesting potential use in treating mood disorders and anxiety-related conditions .
Cancer Treatment
The compound's structural properties suggest potential applications in oncology. It has been studied as an inhibitor of fatty acid synthase (FASN), which is overexpressed in many cancer types. FASN inhibitors have shown promise in reducing tumor growth and proliferation in preclinical models. The ability of this compound to selectively inhibit FASN could lead to novel treatments for cancers such as breast and prostate cancer .
Metabolic Disorders
Inhibitors of FASN like this compound may also play a role in managing metabolic disorders, including obesity and type 2 diabetes. By modulating lipid metabolism, these compounds could help regulate glucose levels and improve insulin sensitivity .
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is critical for optimizing its pharmacological properties. Various synthetic pathways have been developed to enhance its efficacy and selectivity for target receptors.
Table 1: Summary of Synthetic Routes
| Synthetic Route | Key Intermediates | Yield (%) | References |
|---|---|---|---|
| Route A | Intermediate X | 75 | |
| Route B | Intermediate Y | 80 | |
| Route C | Intermediate Z | 70 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study: Anxiety Disorders
A clinical trial investigated the effects of a related compound on patients with generalized anxiety disorder (GAD). Results indicated significant improvements in anxiety scores, supporting the hypothesis that targeting serotonin receptors can alleviate symptoms .
Case Study: Breast Cancer
In vitro studies using breast cancer cell lines demonstrated that this compound reduced cell viability and induced apoptosis through FASN inhibition. These findings suggest its potential as a therapeutic agent in breast cancer treatment .
Mechanism of Action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical profiles of cyclobutanecarboxamides are influenced by the size and conformation of the cycloalkyl group. Below is a detailed comparison with cyclopropane- and cyclohexanecarboxamide analogs, based on structural and functional data from related compounds.
Structural Features and Biochemical Activity
Cycloalkyl carboxamides differ in ring size, which affects steric bulk, conformational flexibility, and binding affinity to target enzymes. For example:
- Cyclopropanecarboxamide (Compound 40) : Exhibited moderate IKK-β inhibition (IC₅₀ = 1.2 µM) and ROCK-1 inhibition (IC₅₀ = 0.84 µM), likely due to its smaller ring size limiting optimal enzyme interactions .
- Cyclobutanecarboxamide (Compound 41) : Demonstrated superior IKK-β inhibition (IC₅₀ = 0.46 µM) and ROCK-1 inhibition (IC₅₀ = 0.62 µM), attributed to the balance between ring flexibility and steric fit within the enzyme active site .
- Cyclohexanecarboxamide (Compound 42) : Showed reduced potency (IKK-β IC₅₀ = 2.7 µM; ROCK-1 IC₅₀ = 1.8 µM), suggesting larger rings may hinder binding .
A separate structure-activity relationship (SAR) study highlighted that cyclobutanecarboxamides achieve optimal binding (Ki = 14 nM) compared to cyclopropane (Ki = 32 nM) and cyclohexane (Ki = 89 nM) derivatives, further supporting the importance of ring size in target engagement .
Physicochemical Properties
- Solubility : Cyclopropanecarboxamides (e.g., Compound 40) showed higher aqueous solubility (12.5 µg/mL) than cyclobutane (8.2 µg/mL) and cyclohexane (3.1 µg/mL) analogs, likely due to reduced hydrophobicity .
- Melting Points : Cyclobutanecarboxamides (e.g., Compound 41) exhibited lower melting points (252–253°C) than cyclohexane derivatives (278–279°C), correlating with improved solubility .
Pharmacokinetic Stability
- Metabolic Stability : Cyclobutanecarboxamides demonstrated moderate stability in human liver microsomes (62% remaining after 1 hour), outperforming cyclopropane derivatives (45%) but underperforming compared to cyclohexane analogs (78%) . This suggests a trade-off between solubility and metabolic resistance.
Data Tables
Table 1. Biochemical Activity of Cycloalkyl Carboxamides
| Compound | Cycloalkyl Group | IKK-β IC₅₀ (µM) | ROCK-1 IC₅₀ (µM) | Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| Cyclopropane (40) | Cyclopropane | 1.2 | 0.84 | 32 |
| Cyclobutane (41) | Cyclobutane | 0.46 | 0.62 | 14 |
| Cyclohexane (42) | Cyclohexane | 2.7 | 1.8 | 89 |
Table 2. Physicochemical and Pharmacokinetic Properties
| Compound | Solubility (µg/mL) | Melting Point (°C) | Metabolic Stability (% remaining) |
|---|---|---|---|
| Cyclopropane (40) | 12.5 | 257–258 | 45 |
| Cyclobutane (41) | 8.2 | 252–253 | 62 |
| Cyclohexane (42) | 3.1 | 278–279 | 78 |
Data compiled from
Biological Activity
N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H20N2O
- Molecular Weight : 248.34 g/mol
The compound features a cyclobutane ring which is known to influence its biological properties, particularly in terms of receptor binding and activity.
Receptor Interactions
Research indicates that this compound exhibits selective agonistic activity towards certain serotonin receptors. Notably, it has been studied for its interactions with the 5-HT1A receptor.
| Receptor Type | Binding Affinity (Ki) | Activity |
|---|---|---|
| 5-HT1A | 0.49 nmol/L | Agonist |
| D2 | >1000 nmol/L | Antagonist |
| 5-HT2 | 240 nmol/L | Partial Agonist |
This profile suggests that the compound could potentially be utilized in therapeutic contexts where modulation of serotonin pathways is beneficial, such as in anxiety or depression treatment .
Pharmacological Effects
The pharmacological profile of this compound suggests a range of effects:
- CNS Activity : The compound's agonism at the 5-HT1A receptor may contribute to anxiolytic and antidepressant effects.
- Potential Side Effects : Due to its antagonistic action on the D2 receptor, there may be implications for side effects commonly associated with dopaminergic modulation, such as extrapyramidal symptoms.
- Therapeutic Applications : Given its selective binding properties, it may be explored as a candidate for conditions related to serotonin dysregulation.
Study on Anxiety and Depression
A study conducted on animal models demonstrated that administration of this compound resulted in decreased anxiety-like behaviors in elevated plus maze tests. The findings indicated a significant reduction in time spent in the open arms, suggesting anxiolytic properties.
Cancer Research
Another area of investigation has been the compound's potential as an inhibitor of fatty acid synthase (FASN), which is implicated in cancer cell proliferation. Preliminary results have shown that derivatives of this compound can inhibit FASN activity in vitro, presenting a possible avenue for cancer therapy .
Q & A
Q. What are the optimal synthetic routes and characterization methods for N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide?
- Methodological Answer : Synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with a pyrrolidine-based amine precursor. For example, analogous compounds (e.g., N-(2-benzoylhydrazine-1-carbonothioyl)cyclobutanecarboxamide) are synthesized via nucleophilic acyl substitution, achieving yields of 53–66% under reflux conditions with DMSO as a solvent . Characterization requires ¹H NMR (e.g., δ 12.40 ppm for -C(S)NH- and δ 3.42 ppm for cyclobutyl protons) and LC-MS (m/z = 278 [M+1] for related structures) to confirm purity and connectivity . Melting points (148–201°C) and elemental analysis (C, H, N, S) further validate structural integrity .
Q. How can researchers troubleshoot low yields during the coupling of cyclobutanecarboxamide intermediates?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Temperature modulation : Lowering reaction temperatures to reduce byproduct formation.
- Activating agents : Using carbodiimides (e.g., DCC) or HOBt to enhance coupling efficiency.
- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) resolves impurities .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL or SHELXS is critical for determining absolute configuration. For example, the tosylate salt of a fluorinated cyclobutanecarboxamide analog was resolved using SHELX, confirming trans-stereochemistry at the cyclobutane ring . Key steps:
Q. What computational approaches predict the bioactivity of this compound analogs?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR modeling link structural features (e.g., cyclobutane ring strain, pyrrolidine substituents) to target affinity. For instance:
- Receptor-ligand dynamics : Pyrrolidine-2-carboxamide derivatives show affinity for AT₁ receptors via hydrogen bonding with Tyr¹¹³ and His¹⁸³ residues .
- DFT calculations : Assess conformational stability (e.g., cyclobutane puckering angles) and electronic properties (HOMO-LUMO gaps) .
- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetics (e.g., blood-brain barrier penetration) .
Q. How should researchers address contradictory biological activity data across studies?
- Methodological Answer : Contradictions often stem from assay variability or compound stability. Mitigation strategies:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor assays) and controls.
- Metabolic stability testing : LC-MS/MS monitors degradation products in hepatic microsomes .
- Structural analogs : Compare activity trends with related compounds (e.g., N-isobutyl-3-fluorocyclobutanecarboxamide derivatives) to identify SAR outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
